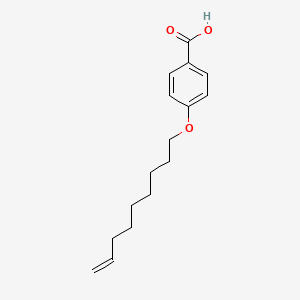

Benzoic acid, 4-(8-nonenyloxy)-

Description

Historical Context and Evolution of Aromatic Carboxylic Acid Derivatives in Materials Science

The journey of aromatic carboxylic acid derivatives in materials science has been one of continuous innovation. Initially recognized for their utility as preservatives and in the synthesis of dyes, their potential in creating novel materials with unique properties became increasingly apparent. wikipedia.orgchemrj.org The ability to introduce various functional groups onto the benzene (B151609) ring allows for the fine-tuning of molecular architecture, leading to the development of liquid crystals, polymers, and other functional materials. nih.govontosight.aiontosight.ai The inherent rigidity of the aromatic core combined with the reactivity of the carboxylic acid group provides a powerful platform for designing molecules with specific self-assembling and electronic properties. nih.govmdpi.com

Significance of Long-Chain Alkenyloxy Functionalities in Organic Compound Design

The incorporation of long-chain alkenyloxy functionalities into organic molecules is a strategic design element that imparts several desirable characteristics. The alkyl chain influences the molecule's solubility, viscosity, and melting point, while the terminal alkene group offers a site for further chemical reactions, such as polymerization or cross-linking. researchgate.net This dual functionality is particularly valuable in the design of liquid crystals and polymers, where the long chain can contribute to the formation of ordered phases and the reactive terminal group can be used to lock in these structures. nih.govresearchgate.net

Contextualization of Benzoic Acid, 4-(8-nonenyloxy)- within Contemporary Chemical Science

Within this framework, Benzoic acid, 4-(8-nonenyloxy)- emerges as a molecule of significant interest. It combines the foundational benzoic acid structure with a long-chain alkenyloxy substituent, positioning it at the intersection of several key areas of chemical research. nih.gov The "4-(8-nonenyloxy)" group, an ether linkage at the para position of the benzoic acid with a nine-carbon chain containing a double bond at the eighth position, provides a unique combination of a rigid aromatic core, a flexible spacer, and a reactive terminus. This molecular architecture makes it a promising building block for the synthesis of advanced materials, particularly liquid crystals and specialized polymers. nih.govresearchgate.net

Overview of Academic Research Trends on Alkenyloxy Benzoic Acid Derivatives

Current research on alkenyloxy benzoic acid derivatives is vibrant and multifaceted. A significant focus lies in the field of liquid crystals, where these molecules are investigated for their ability to form various mesophases. nih.govresearchgate.netnih.gov Researchers are exploring how the length of the alkyl chain and the position of the double bond influence the temperature range and stability of these liquid crystalline phases. nih.govnih.gov Furthermore, the terminal alkene group is being exploited for the creation of polymer-stabilized liquid crystals and liquid crystal elastomers, materials with potential applications in displays, sensors, and actuators. ontosight.airesearchgate.net The synthesis and characterization of these derivatives, often involving techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM), are central to these studies. nih.govnih.gov

Scope and Objectives of Focused Research on Benzoic Acid, 4-(8-nonenyloxy)-

Focused research on Benzoic acid, 4-(8-nonenyloxy)- aims to thoroughly understand its chemical and physical properties and to explore its potential as a precursor for novel materials. Key objectives include:

Synthesis and Purification: Developing efficient and scalable synthetic routes to obtain high-purity Benzoic acid, 4-(8-nonenyloxy)-. Common methods involve the Williamson ether synthesis, reacting 4-hydroxybenzoic acid with an appropriate 8-nonenyl halide. derpharmachemica.com

Physicochemical Characterization: Detailed investigation of its properties, including melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry) to confirm its structure. nih.gov

Liquid Crystalline Behavior: Determining if the compound exhibits liquid crystalline phases and characterizing these phases, including their transition temperatures and textures. nih.gov This often involves techniques like DSC and POM. nih.govnih.gov

Polymerization Potential: Exploring the reactivity of the terminal double bond in polymerization reactions to form novel polymers with potentially unique thermal and mechanical properties. researchgate.net

Structure-Property Relationships: Establishing a clear understanding of how the specific features of the 4-(8-nonenyloxy) substituent influence the macroscopic properties of materials derived from it. nih.gov

The pursuit of these objectives will provide valuable insights into the design of new functional organic materials.

Interactive Data Table: Physicochemical Properties of Benzoic Acid, 4-(8-nonenyloxy)-

| Property | Value | Source |

| Molecular Formula | C16H22O3 | nih.gov |

| Molecular Weight | 262.34 g/mol | nih.gov |

| IUPAC Name | 4-(non-8-en-1-yloxy)benzoic acid | nih.gov |

| CAS Number | 137533-02-1 | nih.gov |

Interactive Data Table: Related Benzoic Acid Derivatives and their Properties

| Compound Name | CAS Number | Molecular Formula | Key Property/Application |

| 4-(Nonyloxy)benzoic acid | 15872-43-2 | C16H24O3 | Exhibits thermotropic liquid crystalline behavior. |

| 4-Acetoxybenzoic acid | 2345-34-8 | C9H8O4 | Intermediate in the synthesis of other compounds. nih.govlibretexts.org |

| 4-Hydroxybenzoic acid | 99-96-7 | C7H6O3 | Building block for liquid crystals and polymers. ontosight.aitcichemicals.com |

| 4-Aminobenzoic Acid | 150-13-0 | C7H7NO2 | Used in the synthesis of dyes and pharmaceuticals. tcichemicals.combritannica.com |

Structure

3D Structure

Properties

IUPAC Name |

4-non-8-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h2,9-12H,1,3-8,13H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNHHYMRHTVIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396454 | |

| Record name | Benzoic acid, 4-(8-nonenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115595-30-7 | |

| Record name | Benzoic acid, 4-(8-nonenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Studies of Benzoic Acid, 4 8 Nonenyloxy

Vibrational Spectroscopy: Detailed Analysis of Infrared and Raman Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural arrangement of molecules. For Benzoic acid, 4-(8-nonenyloxy)-, the spectra are dominated by vibrations originating from the carboxylic acid, the para-substituted benzene (B151609) ring, the ether linkage, and the terminal alkene group.

Assignment of Characteristic Functional Group Frequencies and Band Intensities

The vibrational spectrum of Benzoic acid, 4-(8-nonenyloxy)- is complex, with numerous characteristic bands that can be assigned to specific molecular motions.

Carboxylic Acid Group: The most prominent feature in the IR spectrum is the C=O stretching vibration, which is expected to appear as a strong band around 1700-1725 cm⁻¹. The O-H stretching vibration of the carboxylic acid gives rise to a very broad and intense absorption in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimeric structure common to carboxylic acids in the condensed phase. docbrown.info The C-O stretching and O-H bending vibrations are also observable in the fingerprint region, typically between 1200-1400 cm⁻¹ and 900-950 cm⁻¹ respectively. docbrown.info

Aromatic Ring: The benzene ring exhibits several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed as a series of bands of variable intensity in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 800-850 cm⁻¹ range.

Ether and Alkene Groups: The long nonenyloxy chain introduces its own set of vibrational signatures. The asymmetric C-O-C stretching of the ether linkage is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretch appears at a lower frequency, near 1040 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene (B1212753) groups of the chain are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The terminal double bond is characterized by a C=C stretching vibration of medium intensity around 1640 cm⁻¹ and a =C-H stretching vibration above 3000 cm⁻¹. The out-of-plane =C-H bending (wagging) vibrations for the vinyl group are expected to show strong bands around 910 and 990 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 | Very Broad, Strong |

| Aromatic C-H stretch | Benzene Ring | 3030-3100 | Medium |

| Aliphatic C-H stretch | Alkyl Chain | 2850-2960 | Strong |

| C=O stretch | Carboxylic Acid | 1700-1725 | Strong |

| C=C stretch | Alkene | ~1640 | Medium |

| C=C stretch | Aromatic Ring | 1450-1600 | Medium-Strong |

| C-O-C stretch (asymmetric) | Ether | ~1250 | Strong |

| C-O stretch | Carboxylic Acid | 1200-1300 | Strong |

| =C-H bend (out-of-plane) | Alkene | 910 & 990 | Strong |

| C-H bend (out-of-plane) | Aromatic Ring (para) | 800-850 | Strong |

Investigation of Intermolecular Interactions and Hydrogen Bonding via Vibrational Signatures

The presence of the carboxylic acid functional group strongly influences the intermolecular interactions in Benzoic acid, 4-(8-nonenyloxy)-. In the solid state and in concentrated solutions, carboxylic acids typically form cyclic dimers through strong intermolecular hydrogen bonds between two acid groups.

This hydrogen bonding has a profound effect on the vibrational spectra. nih.gov The most significant indicator is the broad O-H stretching band observed in the IR spectrum, which is shifted to lower frequencies (2500-3300 cm⁻¹) compared to the sharp band of a free (monomeric) O-H group (around 3500 cm⁻¹). The C=O stretching frequency is also lowered due to hydrogen bonding, as it weakens the C=O double bond. In contrast, the C-O stretching frequency is shifted to a higher wavenumber. Comparing the spectra in different solvents or at different concentrations can provide information on the equilibrium between the dimeric and monomeric forms of the molecule. Raman spectroscopy can also provide complementary information, although the O-H stretch is typically a weak scatterer. nih.gov

Nuclear Magnetic Resonance Spectroscopy: Comprehensive Assignment of Proton and Carbon Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

For Benzoic acid, 4-(8-nonenyloxy)-, the ¹H and ¹³C NMR spectra would show a combination of signals from the aromatic core and the aliphatic side chain. Due to the para-substitution on the benzene ring, the aromatic protons are expected to exhibit a characteristic AA'BB' splitting pattern.

Predicted ¹H NMR Chemical Shifts:

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10-13 ppm, due to the acidic nature of the proton. docbrown.info

Aromatic Protons: Two sets of doublets are anticipated. The protons ortho to the carboxyl group (H-3, H-5) would appear at approximately 8.0-8.1 ppm, while the protons ortho to the ether linkage (H-2, H-6) would be found further upfield, around 6.9-7.0 ppm, due to the electron-donating effect of the oxygen atom.

Nonenyloxy Chain Protons:

The methylene protons adjacent to the ether oxygen (-O-CH₂-) are expected around 4.0 ppm.

The terminal vinyl protons (-CH=CH₂) would resonate between 4.9 and 5.9 ppm, showing complex splitting patterns due to geminal and vicinal couplings.

The allylic protons (=C-CH₂-) would appear around 2.0-2.1 ppm.

The remaining methylene protons of the alkyl chain would produce a complex multiplet in the 1.3-1.8 ppm region.

Predicted ¹³C NMR Chemical Shifts:

Carboxylic Carbon (-COOH): The carbonyl carbon is highly deshielded and would appear around 170-175 ppm. docbrown.info

Aromatic Carbons: The carbon attached to the carboxyl group (C-1) and the carbon attached to the ether oxygen (C-4) would be found at approximately 125-130 ppm and 160-165 ppm, respectively. The other aromatic carbons (C-2, C-3, C-5, C-6) would resonate in the typical aromatic region of 115-135 ppm. docbrown.infodocbrown.info

Nonenyloxy Chain Carbons:

The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) would be around 68 ppm.

The carbons of the double bond (-CH=CH₂) are expected in the 114-140 ppm range.

The other aliphatic carbons would appear in the upfield region of 25-35 ppm.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0-13.0 | 170-175 |

| Aromatic H-3, H-5 | 8.0-8.1 | ~132 |

| Aromatic H-2, H-6 | 6.9-7.0 | ~114 |

| -O-CH₂- | ~4.0 | ~68 |

| -CH=CH₂ | 5.8-5.9 | ~139 |

| -CH=CH₂ | 4.9-5.1 | ~114 |

| Allylic -CH₂- | 2.0-2.1 | ~34 |

| Other -CH₂- | 1.3-1.8 | 25-30 |

| Aromatic C-1 | - | 125-130 |

| Aromatic C-4 | - | 160-165 |

Application of Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are essential. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity of the protons within the nonenyloxy chain, for instance, by showing correlations between the allylic protons and the vinyl protons, and between adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu It would allow for the direct assignment of each carbon signal based on the already assigned proton spectrum. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~68 ppm, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). columbia.edu HMBC is crucial for establishing the connectivity between different functional groups. Key correlations would include:

A correlation between the protons of the -O-CH₂- group (~4.0 ppm) and the aromatic carbon C-4 (~160-165 ppm), confirming the ether linkage.

Correlations between the aromatic protons (H-2, H-6 and H-3, H-5) and the carboxylic carbon (~170-175 ppm), linking the carboxylic acid group to the ring.

Solid-State NMR Spectroscopy for Probing Molecular Conformation and Packing in Condensed Phases

Solid-state NMR (ssNMR) provides valuable information about the structure, conformation, and dynamics of molecules in the solid state. For a molecule like Benzoic acid, 4-(8-nonenyloxy)-, which has both rigid (aromatic ring) and flexible (nonenyloxy chain) parts, ssNMR can reveal how these components are arranged in the crystal lattice. nih.gov

By using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra in the solid state. The chemical shifts in the solid state can differ from those in solution due to packing effects and the specific conformation of the molecule. For instance, the conformation of the flexible nonenyloxy chain, which might be folded or extended in the solid state, could be investigated. Furthermore, ssNMR can be used to study the hydrogen bonding in the carboxylic acid dimers in detail, providing information on the O-H...O distances and the symmetry of the hydrogen bonds. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For Benzoic acid, 4-(8-nonenyloxy)- (C₁₆H₂₂O₃), the calculated exact mass of the molecular ion [M]⁺• would be 262.1569.

In addition to providing the molecular formula, mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern offers valuable structural information. The major fragmentation pathways for Benzoic acid, 4-(8-nonenyloxy)- would be dictated by the functional groups present.

Loss of Hydroxyl Radical: A common fragmentation for benzoic acid derivatives is the loss of the hydroxyl radical (•OH) from the carboxylic acid group, which would result in a fragment ion [M-17]⁺ at m/z 245.1647. docbrown.infolibretexts.org

Loss of Carboxyl Group: The loss of the entire carboxyl group as a •COOH radical would lead to a fragment [M-45]⁺ at m/z 217.1698. docbrown.info

Cleavage of the Ether Bond: Cleavage of the C-O bond of the ether linkage is a likely fragmentation pathway. This can occur in two ways:

Cleavage with charge retention on the aromatic portion would yield an ion at m/z 121.0289, corresponding to [C₇H₅O₂]⁺.

Cleavage with charge retention on the alkyl chain would produce the 8-nonenyl cation [C₉H₁₇]⁺ at m/z 125.1330.

McLafferty Rearrangement: Carboxylic acids and esters with sufficiently long alkyl chains can undergo a McLafferty rearrangement. This could lead to characteristic neutral losses.

Fragmentation of the Alkyl Chain: The long nonenyloxy chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups). libretexts.org

| Proposed Fragment Structure | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [C₁₆H₂₂O₃]⁺• | C₁₆H₂₂O₃ | 262.1569 | Molecular Ion |

| [C₁₆H₂₁O₂]⁺ | C₁₆H₂₁O₂ | 245.1542 | Loss of •OH |

| [C₁₅H₂₁O]⁺ | C₁₅H₂₁O | 217.1698 | Loss of •COOH |

| [C₉H₁₇]⁺ | C₉H₁₇ | 125.1330 | Cleavage of ether bond |

| [C₇H₅O₂]⁺ | C₇H₅O₂ | 121.0289 | Cleavage of ether bond |

X-ray Diffraction Analysis of Crystalline and Supramolecular Structures

X-ray diffraction is a pivotal technique for elucidating the three-dimensional arrangement of molecules in the solid state. For compounds like Benzoic acid, 4-(8-nonenyloxy)-, both single-crystal and powder X-ray diffraction methods provide critical insights into their structure at different levels of organization.

For the general class of 4-alkoxybenzoic acids, a ubiquitous and defining feature of their crystal structure is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two separate molecules. researchgate.netnih.govnih.gov This strong O-H···O hydrogen bonding creates a stable, nearly planar eight-membered ring, which acts as a fundamental building block for the supramolecular assembly.

In the case of Benzoic acid, 4-(8-nonenyloxy)-, the molecule would consist of a rigid aromatic core and a flexible nine-carbon chain with a terminal double bond. The molecular conformation is expected to be non-planar, with the 4-(8-nonenyloxy) tail exhibiting significant conformational flexibility. The crystal packing would likely involve the segregation of the aromatic cores and the aliphatic tails into distinct layers or regions. researchgate.net The aromatic parts would be organized by the strong hydrogen-bonded dimer formation and potentially stabilized by weaker π-π stacking interactions, while the flexible nonenyloxy chains would pack in a way that maximizes van der Waals interactions. The presence of the terminal double bond in the nonenyloxy chain might introduce specific packing constraints or opportunities for intermolecular interactions that are not present in their saturated counterparts.

Table 1: Representative Crystallographic Data for a Homologous 4-Alkoxybenzoic Acid (Note: Data for 4-(Octyloxy)benzoic acid is presented as a representative example due to the lack of specific data for the 8-nonenyloxy derivative.)

| Parameter | Value (for 4-(Octyloxy)benzoic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.528 |

| b (Å) | 7.245 |

| c (Å) | 19.075 |

| β (°) | 94.55 |

| Volume (ų) | 1907.5 |

| Z (molecules/unit cell) | 4 |

| Key Feature | Centrosymmetric hydrogen-bonded dimers |

This table presents data for a related compound to illustrate the typical crystallographic parameters of 4-alkoxybenzoic acids.

Powder X-ray diffraction (PXRD) is an essential tool for characterizing polycrystalline materials, identifying different crystalline forms (polymorphism), and studying temperature-dependent phase transitions. conicet.gov.arresearchgate.net 4-Alkoxybenzoic acids are renowned for their thermotropic liquid crystalline behavior, where they exhibit intermediate phases (mesophases) between the crystalline solid and the isotropic liquid state upon heating. nih.govnih.gov

The length of the alkoxy chain plays a crucial role in determining the type and temperature range of the mesophases. For 4-alkoxybenzoic acids with chain lengths similar to the nonenyloxy group (n=9), both nematic (N) and smectic (Sm) phases are commonly observed. researchgate.net The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phase has additional one-dimensional positional order, with molecules arranged in layers.

PXRD patterns of these materials show distinct changes upon transitioning between phases. The crystalline phase exhibits sharp Bragg peaks, indicative of a well-ordered three-dimensional lattice. In the smectic phase, these sharp peaks are replaced by a combination of a few sharp reflections at low angles (corresponding to the layer spacing) and a broad, diffuse halo at wider angles (related to the liquid-like arrangement of molecules within the layers). In the nematic phase, only the broad diffuse halo is typically observed, reflecting the loss of positional order.

Variable-temperature PXRD studies are particularly informative, allowing for the precise determination of phase transition temperatures and the characterization of the different phases present in compounds like Benzoic acid, 4-(8-nonenyloxy)-. researchgate.net The presence of the terminal double bond in the nonenyloxy chain could influence the transition temperatures and the stability of the mesophases compared to the corresponding saturated alkyloxybenzoic acids.

Table 2: Typical Phase Transitions in 4-Alkoxybenzoic Acids (Note: This table shows representative transition temperatures for homologous compounds to illustrate the expected behavior.)

| Compound (n-alkoxy) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Smectic to Nematic (°C) |

| 4-(Heptyloxy)benzoic acid | 92 | 147 | 98 |

| 4-(Octyloxy)benzoic acid | 101 | 147 | 108 |

| 4-(Nonyloxy)benzoic acid | 95 | 144 | 118 |

This table provides examples of phase transition temperatures for related 4-alkoxybenzoic acids to indicate the likely thermotropic behavior.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Characterization

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides valuable information about the electronic transitions within a molecule and is sensitive to the molecular environment.

The electronic absorption spectrum of Benzoic acid, 4-(8-nonenyloxy)- is expected to be dominated by the transitions of the benzoic acid chromophore. Typically, benzoic acid and its derivatives exhibit two main absorption bands in the ultraviolet region. rsc.orgrsc.org A strong absorption band (the B-band) is usually observed around 230-250 nm, and a weaker band (the C-band) appears at longer wavelengths, around 270-290 nm. rsc.orgrsc.org The para-alkoxy substituent generally causes a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzoic acid. The nonenyloxy group is not expected to significantly alter the fundamental electronic transitions of the benzoic acid core, as the terminal double bond is isolated from the aromatic π-system by a long, flexible saturated chain.

Fluorescence spectroscopy probes the emission of light from an excited electronic state. Benzoic acid itself is generally considered to be weakly fluorescent at room temperature in solution. worldwidejournals.com The introduction of an alkoxy group at the para position does not typically lead to a significant enhancement of fluorescence. Therefore, Benzoic acid, 4-(8-nonenyloxy)- is predicted to be a weak emitter. Some studies on related compounds have shown broad emission spectra with low quantum yields. nih.gov The fluorescence properties can be sensitive to the formation of aggregates and the local environment, and thus may change with concentration and solvent polarity.

Table 3: Representative Electronic Absorption Data for 4-Alkoxybenzoic Acids (Note: This table provides typical absorption maxima for related compounds.)

| Compound | Solvent | Absorption Maximum (λ_max) (nm) |

| Benzoic acid | Water (acidic) | ~230, ~274 |

| Benzoic acid | Water (basic) | ~224, ~268 |

| 4-Hydroxybenzoic acid | Ethanol | ~254 |

This table illustrates the general UV absorption characteristics of benzoic acid and a simple derivative.

Computational and Theoretical Investigations of Benzoic Acid, 4 8 Nonenyloxy

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity. These methods solve the Schrödinger equation for a given arrangement of atoms, providing detailed information about the distribution of electrons and the energy of the system.

Density Functional Theory (DFT) for Optimized Geometries, Frontier Molecular Orbitals, and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method that maps the many-electron problem onto a simpler one based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Benzoic acid, 4-(8-nonenyloxy)-. nih.gov

Optimized Geometries: The first step in a DFT study is typically a geometry optimization, which locates the minimum energy arrangement of the atoms. For Benzoic acid, 4-(8-nonenyloxy)-, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The presence of the flexible nonenyloxy chain means that multiple low-energy conformations may exist.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For 4-alkoxybenzoic acids, the HOMO is typically localized on the electron-rich aromatic ring and the ether oxygen, while the LUMO is often centered on the carboxylic acid group and the benzene (B151609) ring. nih.gov

Charge Distribution: DFT calculations can provide various measures of the atomic charges within a molecule, such as Mulliken charges or Natural Bond Orbital (NBO) charges. This information reveals the distribution of electron density and helps to identify electrophilic and nucleophilic sites. In Benzoic acid, 4-(8-nonenyloxy)-, the oxygen atoms of the carboxylic acid and ether groups are expected to carry partial negative charges, while the carbonyl carbon and the acidic proton will have partial positive charges.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Ab Initio Methods for High-Level Electronic Structure Analysis and Energetic Profiles

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide very accurate results, especially for energetic properties.

For Benzoic acid, 4-(8-nonenyloxy)-, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to refine the energetic profile of different conformers of the nonenyloxy chain. This would provide a more accurate understanding of the molecule's conformational flexibility. These methods are also valuable for calculating precise interaction energies, for example, in the study of dimer formation through hydrogen bonding between the carboxylic acid groups, a common feature in benzoic acids. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying the properties of a single molecule or a small number of interacting molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a larger system, such as a molecule in solution or in a condensed phase. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions over time. youtube.com

Simulations in Solution and Condensed Phases to Model Dynamic Behavior

MD simulations of Benzoic acid, 4-(8-nonenyloxy)- in a solvent, such as water or an organic solvent, can reveal how the molecule behaves in a more realistic environment. These simulations can show how the flexible nonenyloxy chain explores different conformations and how the molecule interacts with the surrounding solvent molecules. In a condensed phase, such as a liquid or a liquid crystal, MD simulations can model the collective behavior of many molecules, providing insights into properties like viscosity and diffusion.

Investigation of Self-Assembly Processes at the Molecular Level

The amphiphilic nature of Benzoic acid, 4-(8-nonenyloxy)- makes it a candidate for self-assembly into organized structures like micelles or bilayers in aqueous solution, or liquid crystalline phases in the bulk. nih.govrsc.org MD simulations are a powerful tool to investigate these processes at the molecular level. By simulating a system with many molecules of Benzoic acid, 4-(8-nonenyloxy)-, it is possible to observe how they spontaneously organize to minimize the contact between the nonpolar tails and a polar solvent, or how they align to form ordered phases. These simulations can provide details about the structure and stability of the resulting assemblies.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties of molecules. Comparing these predictions with experimental spectra is a crucial way to validate the computational models and to aid in the interpretation of experimental data.

Vibrational Frequencies: DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) or Raman spectrum. ijtsrd.comnih.gov For Benzoic acid, 4-(8-nonenyloxy)-, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and various vibrations of the benzene ring and the alkyl chain. researchgate.netnih.gov Theoretical predictions can help in assigning the peaks in an experimental spectrum to specific molecular motions. mdpi.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.govstevens.edudocbrown.info For Benzoic acid, 4-(8-nonenyloxy)-, the calculations would predict distinct chemical shifts for the protons and carbons in the aromatic ring, the carboxylic acid group, and the nonenyloxy chain. docbrown.info Discrepancies between predicted and experimental shifts can sometimes reveal subtle structural or electronic effects. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 172.5 |

| Aromatic C-COOH | 129.0 |

| Aromatic C-O | 163.0 |

| Aromatic CH (ortho to -O) | 114.5 |

| Aromatic CH (ortho to -COOH) | 132.0 |

| Alkenyl CH= | 139.0 |

| Alkenyl =CH₂ | 114.0 |

Thermodynamic and Kinetic Studies of Reaction Pathways and Stability

Computational chemistry offers powerful tools to investigate the thermodynamics and kinetics of chemical reactions involving "Benzoic acid, 4-(8-nonenyloxy)-". While specific experimental data for this compound is not extensively available, theoretical calculations based on established methodologies for similar benzoic acid derivatives can provide significant predictive insights.

Thermodynamic studies typically involve the calculation of key state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reactants, transition states, and products of potential reactions. These calculations, often performed using Density Functional Theory (DFT) methods, can determine the spontaneity and feasibility of various reaction pathways, including degradation, metabolism, and synthesis routes. For instance, the stability of the ether linkage and the reactivity of the carboxylic acid group and the terminal double bond in the nonenyloxy chain can be assessed by calculating the bond dissociation energies.

Kinetic investigations focus on the energy barriers of reactions, which determine the reaction rates. By mapping the potential energy surface and locating the transition state structures, the activation energy (Ea) for a given reaction can be calculated. This is particularly relevant for understanding the compound's stability under different environmental conditions. For example, studies on benzoic acid have shown that reactions with atmospheric radicals like OH, NO₃, and SO₄⁻ can be modeled to understand their degradation pathways. nih.gov Similar computational approaches could be applied to "Benzoic acid, 4-(8-nonenyloxy)-" to predict its atmospheric lifetime and degradation products.

Table 1: Hypothetical Thermodynamic Data for a Reaction of Benzoic Acid, 4-(8-nonenyloxy)-

This table presents hypothetical thermodynamic data for a representative reaction, illustrating the type of information that can be obtained from computational studies. The values are based on typical ranges observed for similar organic reactions.

| Reaction Pathway | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |

| Ether Cleavage | 25.5 | 10.2 | 22.5 |

| Carboxylic Acid Dimerization | -15.8 | -25.5 | -8.2 |

| Double Bond Epoxidation | -30.1 | -18.7 | -24.5 |

Computational Approaches to Elucidate Structure-Property Relationships and Predictive Design

Computational methods are instrumental in establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). These models correlate the computed molecular descriptors of "Benzoic acid, 4-(8-nonenyloxy)-" with its macroscopic properties and biological activities.

The first step in such studies is the optimization of the molecular geometry using methods like DFT or Hartree-Fock (HF). researchgate.netajchem-b.com From the optimized structure, a wide range of molecular descriptors can be calculated. These include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.netajchem-b.com The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and polarizability.

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the compound's photophysical behavior. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting the electrophilic and nucleophilic sites and predicting intermolecular interaction patterns. researchgate.netajchem-b.com

Topological and Geometrical Descriptors: These include molecular weight, surface area, volume, and various shape indices, which are often correlated with properties like solubility and boiling point.

By developing QSPR models based on these descriptors, it is possible to predict various properties of "Benzoic acid, 4-(8-nonenyloxy)-" and its analogues without the need for extensive experimental synthesis and testing. This predictive capability is invaluable for the rational design of new molecules with tailored properties. For example, by systematically modifying the length of the alkoxy chain or the position of the double bond and then calculating the resulting changes in molecular descriptors, one can predict how these structural modifications will affect a desired property. This approach accelerates the discovery and optimization of new materials and chemical entities.

Table 2: Calculated Molecular Descriptors for Benzoic Acid, 4-(8-nonenyloxy)- (Hypothetical Values)

This table provides a set of hypothetical molecular descriptors calculated using computational methods. These values serve as an example of the data generated for QSPR and predictive design studies.

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Molecular Surface Area | 350.5 Ų |

| Molecular Volume | 300.1 ų |

Investigation of Supramolecular Assembly and Advanced Material Applications of Benzoic Acid, 4 8 Nonenyloxy

Liquid Crystalline Mesophase Formation and Characterization

Benzoic acid derivatives are foundational molecules in the study of liquid crystals, primarily due to their ability to form stable hydrogen-bonded dimers. nih.govchemscene.com This dimerization creates a rod-like, or calamitic, supramolecular structure that is conducive to the formation of liquid crystalline phases (mesophases). The nature of the terminal alkoxy or alkenyloxy chain plays a crucial role in determining the type of mesophase and the temperatures at which phase transitions occur.

The introduction of an 8-nonenyloxy chain is expected to significantly influence the mesomorphic behavior of the benzoic acid core. For the broader class of p-n-alkoxybenzoic acids, the length of the alkyl chain dictates the stability and type of mesophase. ijert.org Shorter chains typically favor the formation of a nematic phase, which possesses long-range orientational order but no positional order. As the chain length increases, more ordered smectic phases, characterized by a layered arrangement of molecules, become more prominent. nih.gov

The presence of a terminal double bond, as in the 8-nonenyloxy group, introduces specific steric and electronic effects. The double bond can disrupt the linearity and packing efficiency of the chains, which generally leads to a depression of clearing points (the temperature at which the material becomes an isotropic liquid) compared to their saturated (alkoxy) counterparts.

Furthermore, an "odd-even" effect is commonly observed in these systems, where the transition temperatures and mesophase stability alternate as the number of carbon atoms in the chain increases from odd to even. rsc.org Even-numbered chains tend to pack more efficiently, leading to higher clearing temperatures and more stable mesophases. rsc.org For Benzoic acid, 4-(8-nonenyloxy)-, the nine-carbon chain (an odd number) with a terminal double bond would be predicted to exhibit a less stable nematic phase compared to its saturated analog, 4-nonyloxybenzoic acid, or its ten-carbon analog, 4-(9-decenyloxy)benzoic acid.

The position of the double bond is also critical. A terminal double bond, as in the 8-nonenyl chain, maximizes its influence on the end-of-chain interactions and can promote different packing motifs compared to a double bond located closer to the aromatic core. Research on related systems shows that increasing the length of the terminal alkoxy chain tends to promote the formation of smectic phases over nematic ones, as the enhanced van der Waals interactions between the chains favor a more ordered, layered structure. nih.gov

Table 1: Predicted Phase Transitions for Benzoic acid, 4-(8-nonenyloxy)- based on Homologous Series Data Note: These are estimated values based on trends in related compounds and are for illustrative purposes.

| Transition | Predicted Temperature Range (°C) | Mesophase Type |

|---|---|---|

| Crystal to Nematic (or Smectic) | ~90 - 110 | Nematic (N) or Smectic C (SmC) |

| Nematic (or Smectic) to Isotropic | ~115 - 130 | Isotropic Liquid |

Polarized Optical Microscopy (POM) is a primary tool for identifying liquid crystal mesophases. nih.govmicroscopyu.com Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. microscopyu.com For Benzoic acid, 4-(8-nonenyloxy)-, upon cooling from the isotropic liquid state, the formation of a nematic phase would be identified by the appearance of a schlieren texture, characterized by dark brushes, or a threaded texture. If a smectic phase, such as Smectic C (SmC), were to form, it would likely display a focal conic or broken focal conic texture.

The electro-optical properties of materials based on hydrogen-bonded benzoic acids have been assessed and found to be comparable to those of other widely used liquid crystals. conicet.gov.ar The response of the mesophase to an applied electric field is a key characteristic. In a nematic phase, the rod-like molecular dimers would align with an applied electric field, leading to changes in the material's birefringence. This switching behavior is the basis for many liquid crystal display (LCD) technologies. The presence of the terminal double bond in the nonenyloxy chain could potentially be exploited for polymerization, allowing the liquid crystalline order to be permanently locked into a polymer network.

The study of flow behavior, or rheology, provides insight into the structure and interactions within liquid crystalline phases. Like other p-n-alkoxybenzoic acids, the mesophases of Benzoic acid, 4-(8-nonenyloxy)- are expected to behave as non-Newtonian fluids. ijert.org Specifically, they typically exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. ijert.orgrsc.org This occurs because the applied shear force aligns the molecular aggregates (the hydrogen-bonded dimers) in the direction of flow, reducing resistance. ijert.org

Dynamic mechanical experiments on similar benzoic acid-based liquid crystals reveal a strong elastic character, which is a hallmark of the liquid-solid duality of these materials. ijert.org The viscoelastic properties are sensitive to the type of mesophase; more ordered smectic phases generally exhibit higher viscosity and elasticity than the less ordered nematic phase. The long, flexible nonenyloxy chain would contribute to the viscoelastic properties, and the terminal double bond might introduce unique rheological responses due to potential intermolecular interactions or entanglement.

Self-Assembly in Solution and at Interfaces

The amphiphilic nature of Benzoic acid, 4-(8-nonenyloxy)-, with its polar carboxylic acid head group and a nonpolar nine-carbon tail, predisposes it to self-assembly in various environments.

In solution, amphiphilic molecules can spontaneously organize into a variety of nanostructures to minimize unfavorable interactions between the nonpolar tail and a polar solvent. While extensive studies on this specific molecule are not available, related compounds with long alkyl or alkoxy chains are known to form aggregates. nih.gov Depending on the solvent and concentration, Benzoic acid, 4-(8-nonenyloxy)- could potentially form micelles, vesicles, or fibrous structures. In aqueous or highly polar solvents, the nonpolar tails would aggregate to form the core of micelles or the bilayer of vesicles, with the polar carboxylic acid groups facing the solvent. In nonpolar solvents, an inverted structure would be expected. The hydrogen-bonding capability of the carboxylic acid head group could also drive the formation of one-dimensional structures like fibers or ribbons.

The carboxylic acid head group of Benzoic acid, 4-(8-nonenyloxy)- can act as a strong anchor to various surfaces, particularly metal oxides. This allows for the formation of self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick films. powdermat.org The formation of SAMs is a bottom-up fabrication technique with significant technological applications. d-nb.info

One of the most promising applications for such SAMs is in area-selective atomic layer deposition (AS-ALD). powdermat.org In this process, the SAM is used to passivate or "block" a specific surface, preventing the deposition of thin films in that area. powdermat.orgresearchgate.net The long, flexible 8-nonenyloxy chain would form a dense, low-surface-energy barrier. The packing density of the SAM is crucial for its blocking efficiency, and longer chains generally lead to denser, more effective blocking layers. powdermat.org The carboxylic acid head group has been successfully used to deactivate surfaces like copper and cobalt for ALD. powdermat.orgnih.gov Therefore, a SAM of Benzoic acid, 4-(8-nonenyloxy)- could be selectively formed on a metal oxide surface to block the deposition of a dielectric material like Al₂O₃, enabling the precise, bottom-up fabrication of nanoelectronic devices. d-nb.infonih.gov The terminal double bond on the chain could also offer a site for secondary chemical modification of the surface after the SAM has been formed.

Applications in Advanced Functional Materials

The exploration of Benzoic acid, 4-(8-nonenyloxy)- and its analogues in advanced materials is driven by their liquid crystalline properties, potential for creating stimuli-responsive systems, and utility in modifying polymer and surface characteristics.

Exploration as Components in Organic Electronic Devices (e.g., OLEDs, OFETs)

Derivatives of benzoic acid are gaining attention in the field of organic electronics, not typically as the primary semiconductor, but as additives or interfacial layers that modulate the performance of devices. Research into related 4-alkoxybenzoic acids demonstrates their potential to influence the crystal growth and charge transport characteristics of organic semiconductors. For instance, additives like 4-propylbenzoic acid and 4-octylbenzoic acid have been used to control the morphology of solution-processed organic thin-film transistors (OTFTs). researchgate.net These molecules can form a stratified self-assembled layer at the dielectric interface, which helps to guide the crystallization of the active semiconductor layer, such as TIPS-pentacene, leading to improved charge carrier mobility. researchgate.net The length of the alkyl chain on the benzoic acid derivative was found to be a critical factor in controlling the crystal alignment and grain size of the semiconductor film. researchgate.net

In the context of Organic Light-Emitting Diodes (OLEDs), the photoluminescence (PL) properties of the material are paramount. Studies on similar 4-n-alkanoyloxy benzoic acids show that these materials exhibit broad emission spectra, and the emission wavelength can be tuned by altering the length of the alkyl chain. nih.gov As the chain length increases, a red shift in the emission spectra is often observed. nih.gov This tunability is crucial for developing materials for different color displays. The fluorescence lifetime is another key parameter, with studies showing that it tends to increase with the length of the alkyl side chain. nih.gov The ability of Benzoic acid, 4-(8-nonenyloxy)- to form ordered liquid crystalline phases can also be advantageous, as molecular alignment can enhance photoluminescent efficiency and polarized light emission.

| Compound Class | Excitation Wavelength (nm) | Emission Peak Range (nm) | Observed Spectral Shift with Increasing Chain Length |

|---|---|---|---|

| 4-n-alkanoyloxy benzoic acids | 320 | ~410–575 | Red Shift |

Potential in Responsive Materials and Actuation Systems

Stimuli-responsive materials, which change their properties in response to external triggers like heat, light, or pH, are a cornerstone of smart material design. mdpi.com Benzoic acid derivatives, particularly those that form liquid crystals, are inherently responsive to temperature. nih.gov The molecule Benzoic acid, 4-(8-nonenyloxy)- is designed to form such phases. The hydrogen bonding between the carboxylic acid groups promotes the formation of dimers, which then self-assemble into ordered mesophases (e.g., nematic or smectic) over specific temperature ranges. nih.govrsc.org

The most significant feature of Benzoic acid, 4-(8-nonenyloxy)- for responsive materials is the terminal double bond on the 8-nonenyloxy tail. This alkene group serves as a reactive handle for polymerization or cross-linking. For example, upon exposure to UV light in the presence of a photoinitiator, these molecules could be polymerized to form a cross-linked network. This process would lock in the liquid crystalline order, creating a liquid crystal elastomer (LCE). LCEs are a class of actuators that can undergo significant, programmed shape changes in response to stimuli like heat, making them promising for applications in soft robotics and artificial muscles. The terminal double bond also opens the possibility for "click" chemistry reactions, allowing the molecule to be grafted onto other polymers or surfaces to impart responsive behavior.

Incorporation into Polymeric Matrices for Composite Materials

The incorporation of small functional molecules into polymer matrices is a common strategy to create composite materials with enhanced or entirely new properties. Research has shown that benzoic acid can be incorporated into the crystalline phases of polymers like syndiotactic polystyrene (sPS). mdpi.com In certain crystalline forms of sPS, the polymer chains create nano-scale channels or cavities where guest molecules like benzoic acid can reside. mdpi.com This process can lead to the isolation of individual benzoic acid molecules, preventing the aggregation that typically occurs in a solid state. mdpi.com

Following this principle, Benzoic acid, 4-(8-nonenyloxy)- could be blended with polymers to form composites. The long, flexible nonenyloxy tail would likely influence its miscibility and interaction with the host polymer. More importantly, the terminal alkene group provides a site for covalent bonding to the polymer matrix. If blended with a polymer that also contains reactive groups, or through the use of a cross-linking agent, the molecule could be permanently grafted into the polymer network. This would create a composite material where the properties of the benzoic acid derivative (e.g., liquid crystallinity, surface activity) are durably integrated into the bulk material, potentially improving mechanical strength, thermal stability, or adding responsive functionality.

Investigation of Surface-Active Properties for Interfacial Engineering

Interfacial engineering involves modifying the surfaces of materials to control adhesion, wettability, and electronic properties. The amphiphilic structure of Benzoic acid, 4-(8-nonenyloxy)-, with its polar (hydrophilic) benzoic acid head and a long non-polar (hydrophobic) tail, suggests it possesses surface-active properties, similar to a surfactant. This structure enables it to self-assemble at interfaces, such as the boundary between a liquid and a solid or between two different materials.

Studies on analogous molecules like 4-(decyloxy)benzoic acid have confirmed their utility in modifying surface properties. nih.gov Using techniques like inverse gas chromatography, researchers can determine the dispersive component of the surface energy of materials coated with these molecules. nih.gov By forming a self-assembled monolayer (SAM) on a substrate (e.g., silicon dioxide), Benzoic acid, 4-(8-nonenyloxy)- could be used to precisely control the surface energy and wettability. The benzoic acid head group would anchor to the substrate, while the nonenyloxy tails would form a new surface. This is the same principle used by benzoic acid-based additives in OTFTs to create a favorable interface for semiconductor crystal growth. researchgate.net The terminal double bond again offers an advantage, as it could be used to polymerize the SAM, creating a more robust and stable surface coating.

| Method | Temperature Range (K) | Dispersive Component of Surface Energy (γSD) (mJ/m²) |

|---|---|---|

| Schultz | 303.2–328.2 | 47.51–44.06 |

| Dorris-Gray | 303.2–328.2 | 47.74–46.19 |

Data adapted from a study on 4-(decyloxy)benzoic acid, showing a decrease in surface energy with increasing temperature. nih.gov

Future Research Directions and Emerging Applications for Alkenyloxy Benzoic Acid Derivatives

Integration into Hybrid Material Systems and Nanocomposites

The incorporation of alkenyloxy benzoic acid derivatives into larger material systems is a key area for future innovation. The terminal double bond of Benzoic acid, 4-(8-nonenyloxy)- is a particularly valuable feature, as it allows the molecule to act as a monomer in polymerization reactions. This can be used to "freeze" a liquid crystalline phase, creating highly ordered, solid-state polymer networks known as liquid crystal elastomers (LCEs) or glasses. researchgate.netrsc.org

Another promising avenue is the creation of nanocomposites, where the liquid crystal molecules are mixed with nanoparticles to generate materials with enhanced or novel properties. Research on other p-n-alkoxy benzoic acids has shown that dispersing magnetic nanoparticles like iron(III) oxide (Fe3O4) can significantly increase the material's birefringence (the difference in refractive indices), which is advantageous for optical display devices. researchgate.net The nanoparticles are stabilized within the liquid crystal matrix by van der Waals forces, leading to improved orientational order. researchgate.net

Future research could explore:

Liquid Crystal-Nanoparticle Hybrids: Dispersing various nanoparticles (e.g., metallic, semiconducting, magnetic) within a Benzoic acid, 4-(8-nonenyloxy)- matrix to create materials with tunable optical, magnetic, or electronic responses.

Layered Nanocomposites: Intercalating these benzoic acid derivatives into the galleries of layered materials like layered double hydroxides (LDHs) to create structured organic-inorganic hybrid systems. nih.gov

Templating Nanomaterials: Using the self-assembled liquid crystal phases of alkenyloxy benzoic acids as templates to direct the synthesis of periodically nanostructured materials, a technique that has been successfully demonstrated with other lyotropic liquid crystals. researchgate.net

These hybrid systems could find applications in advanced sensors, catalysis, and data storage.

Advanced Computational Modeling for Predictive Material Design and Optimization

As the complexity of molecular design increases, so does the need for powerful predictive tools. Advanced computational modeling is becoming indispensable for designing and optimizing new alkenyloxy benzoic acid derivatives. nih.gov Computer simulations allow researchers to predict the physical and chemical properties of a molecule before it is synthesized in the lab, saving significant time and resources. claudiozannoni.itbristol.ac.uk

Key computational techniques and their applications include:

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: These methods are used to model the collective behavior of molecules and predict the formation and stability of different liquid crystal phases (e.g., nematic, smectic). nih.govclaudiozannoni.itshu.ac.uk Realistic atom-atom potential models, such as the Gay-Berne potential, are often employed to simulate the interactions between rod-like molecules. claudiozannoni.it

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure and geometric parameters of individual molecules. mdpi.comnih.gov This information helps in understanding how changes in molecular structure, such as the addition of a substituent, will affect properties like dipole moment, polarizability, and intermolecular interactions, which in turn govern the mesophase behavior. nih.govrochester.edu

Predicting Optical and Electronic Properties: Time-dependent DFT (TD-DFT) can model the response of molecules to light, predicting optical properties. rochester.edu This is crucial for designing materials for displays, lasers, and other photonic devices. The effect of molecular saturation (e.g., comparing an alkenyloxy chain to a saturated alkyloxy chain) on electron density distribution and optical response can be studied computationally. rochester.edu

The ultimate goal is to create a robust computational framework for the in silico design of new alkenyloxy benzoic acid derivatives with precisely tailored, application-specific properties.

Scalability and Sustainable Production Considerations for Industrial Relevance

For any new material to have a real-world impact, its production must be scalable and sustainable. The industrial production of the parent compound, benzoic acid , is a well-established process, typically involving the catalytic oxidation of toluene . chemcess.comqsstudy.comwikipedia.org This provides a readily available and cost-effective starting point.

However, the subsequent steps to produce alkenyloxy benzoic acid derivatives and the liquid crystal materials they form must also be considered from an industrial perspective. Future research will need to address:

Green Chemistry Principles: Developing synthetic pathways that minimize waste, avoid hazardous solvents, and improve energy efficiency and atom economy is crucial. aiche.org An example from related liquid crystal synthesis involves using p-hydroxybenzoic acid as a building block to eliminate the need for protection-deprotection steps, simplifying the process. aiche.org Another approach is using multicomponent reactions that proceed with high yields without environmentally harmful solvents. uni-halle.de

Process Scale-Up: Transitioning a laboratory synthesis to an industrial scale presents numerous challenges. Researchers are confident that newer, greener processes could be implemented on an industrial scale, although it may require modifications to existing manufacturing infrastructure. uni-halle.de

Renewable Feedstocks: Exploring the use of renewable resources to synthesize the building blocks for these liquid crystals is a key aspect of sustainability. researchgate.net For example, molecules with structures similar to Benzoic acid, 4-(8-nonenyloxy)- can be derived from natural sources like cardanol (B1251761) (from cashew nut shell liquid), which also possesses a long unsaturated alkyl chain. researchgate.net

By focusing on sustainability from the outset, researchers can ensure that these advanced materials are not only technologically superior but also economically viable and environmentally responsible.

Exploration of Synergistic Effects in Multi-Component Molecular Systems

It is rare that a single chemical compound possesses all the necessary properties for a specific application. nih.gov Consequently, most liquid crystal devices use carefully formulated mixtures of different compounds. The study of multi-component systems containing alkenyloxy benzoic acid derivatives is a critical area of research.

Mixing these compounds with other molecules can lead to synergistic effects, where the properties of the mixture are superior to those of the individual components. Key areas of exploration include:

Induction of Novel Phases: Mixing two or more compounds can lead to the formation of liquid crystal phases that are not present in the pure components. mdpi.com For example, mixtures can exhibit an induced smectic C phase, which is desirable for certain display and sensor applications. mdpi.com

Tuning Phase Transition Temperatures: By creating binary or multi-component mixtures, it is possible to lower the melting point and broaden the temperature range over which the liquid crystal phase is stable. mdpi.comresearchgate.net This is essential for creating devices that can operate under a wide range of ambient conditions.

Enhanced Performance: The strategic blending of molecules can enhance specific properties. In one study, the synergistic effect between a liquid crystal and a crystalline polymer in an elastomer led to a significantly faster and larger photo-responsive deformation. nih.gov Similar synergies could be targeted by mixing Benzoic acid, 4-(8-nonenyloxy)- or its polymerized form with other functional molecules.

Phase diagrams of binary mixtures are constructed to systematically study how the mesomorphic properties change with composition, allowing for the identification of eutectic points (the lowest melting point) and regions where new phases appear. mdpi.com This systematic approach is vital for designing complex molecular systems with optimized, synergistic performance.

Q & A

Q. What are the common synthetic routes for preparing 4-(8-nonenyloxy)benzoic acid, and what analytical techniques are essential for confirming its structure?

- Methodological Answer : Synthesis typically involves esterification or etherification of 4-hydroxybenzoic acid with 8-nonenol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Purification via recrystallization or column chromatography is critical. Structural confirmation requires ¹H/¹³C NMR to verify the alkoxy chain integration and ester/ether linkage, FT-IR for carbonyl (C=O) and ether (C-O-C) stretches, and mass spectrometry (ESI-TOF) for molecular ion validation. Thermal analysis (DSC/TGA) can confirm phase stability .

Q. How can thermal phase transitions of 4-(8-nonenyloxy)benzoic acid be characterized, and what insights do these transitions provide?

- Methodological Answer : Use Differential Scanning Calorimetry (DSC) to identify melting points, liquid crystalline phases, and enthalpy changes. Thermogravimetric Analysis (TGA) assesses thermal decomposition thresholds. For example, a sharp DSC endotherm at ~150–180°C may indicate a crystalline-to-isotropic transition, while multiple peaks suggest mesophase formation. Compare results with homologous compounds (e.g., shorter alkoxy chains) to correlate chain length with phase behavior .

Q. What thermodynamic properties (e.g., melting point, enthalpy of fusion) are critical for 4-(8-nonenyloxy)benzoic acid, and how can they be experimentally determined?

- Methodological Answer : Melting point (Tfus) and enthalpy of fusion (ΔfusH) are determined via DSC. Standardize measurements using a heating rate of 5–10°C/min under inert gas. Compare data to NIST-reported values for analogs like 4-methoxybenzoic acid (Tfus = 185°C, ΔfusH = 28 kJ/mol) to validate experimental accuracy. Sublimation enthalpy (ΔsubH°) can be derived from vapor pressure measurements using the Clausius-Clapeyron equation .

Advanced Research Questions

Q. How can crystallographic data for 4-(8-nonenyloxy)benzoic acid be refined using programs like SHELXL, and what challenges arise due to its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction data refinement in SHELXL requires addressing disorder in the flexible 8-nonenyloxy chain. Use PART and EADP commands to model positional disorder and anisotropic displacement parameters. Validate hydrogen bonding (e.g., carboxylic acid dimerization) via intermolecular distance analysis. Cross-check with ORTEP-3 for thermal ellipsoid visualization .

Q. What experimental design strategies optimize the synthesis of 4-(8-nonenyloxy)benzoic acid to maximize yield and purity?

- Methodological Answer : Employ Response Surface Methodology (RSM) with a central composite design to optimize variables: reaction temperature (80–120°C), catalyst concentration (1–5 mol%), and reaction time (12–24 hrs). Analyze outcomes via ANOVA to identify significant factors. For purity, use HPLC with a C18 column (UV detection at 254 nm) to quantify unreacted precursors .

Q. How do structural modifications in the alkoxy chain (e.g., length, branching) affect the mesomorphic properties of 4-alkoxybenzoic acid derivatives?

- Methodological Answer : Compare DSC and polarized optical microscopy (POM) data across homologs (e.g., 4-pentenyloxy vs. 8-nonenyloxy). Longer chains (C9) enhance liquid crystalline stability by increasing van der Waals interactions, while branching reduces packing efficiency. Use XRD to correlate d-spacing with layer spacing in smectic phases .

Q. In enzymatic inhibition studies, how does 4-(8-nonenyloxy)benzoic acid compare to other benzoic acid derivatives in terms of binding affinity and mechanism?

- Methodological Answer : Conduct competitive inhibition assays (e.g., tyrosinase inhibition) using Lineweaver-Burk plots to determine inhibition constants (Ki). Compare with 4-hydroxybenzoic acid (Ki = 0.5 mM, competitive) and 4-methoxy derivatives. Molecular docking (e.g., AutoDock Vina) can predict binding modes, emphasizing the role of the nonenyloxy group in hydrophobic pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.